
Methsuximide
Overview
Description
Methsuximide (N,2-dimethyl-2-phenylsuccinimide) is an anticonvulsant primarily used to treat absence seizures, particularly in cases resistant to other therapies, such as Lennox-Gastaut syndrome and mixed epilepsy types with atypical or myoclonic features . It belongs to the succinimide class, characterized by a five-membered ring with two carbonyl groups and a substituted phenyl group . This compound is a prodrug metabolized via N-demethylation to its active metabolite, 2-methyl-2-phenylsuccinimide (MPS), which accounts for its prolonged therapeutic effects .
Preparation Methods
- The synthetic routes for methsuximide involve chemical transformations to produce the desired compound.
- Industrial production methods typically include organic synthesis steps, but specific details are proprietary.
Chemical Reactions Analysis
- Methsuximide can undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents and conditions used in these reactions are not widely documented.
- Major products formed from these reactions would depend on the specific reaction type.
Scientific Research Applications
Clinical Applications
1. Treatment of Seizures
Methsuximide is primarily used as an adjunct therapy for patients with refractory complex partial seizures. Research indicates that it can significantly reduce seizure frequency in patients who do not respond adequately to conventional anticonvulsants.
- Efficacy : A study involving 21 patients demonstrated that the average number of complex partial seizures per week decreased from 5.8 to 0.9 after the introduction of this compound. Notably, 71% of patients achieved 90-100% seizure control with optimal dosing between 9.5 to 11.0 mg/kg/day .
- Case Study : In a cohort of children with intractable epilepsy, 50% experienced a significant reduction in seizure frequency while on this compound, with no serious adverse events reported .
Safety Profile
This compound is generally well tolerated, although some side effects have been documented:
- Common Side Effects : Patients have reported drowsiness, nausea, vomiting, constipation, rash, confusion, and headaches . Serious adverse effects are rare, with no significant hepatotoxicity observed in long-term use .
- Overdosage Risks : Instances of overdose have been recorded, leading to severe somnolence and coma; however, liver function tests remained normal during these episodes .
Pharmacokinetics
This compound undergoes extensive metabolism, producing N-desmethylthis compound as a major metabolite. The plasma concentration of this metabolite can be significantly higher than that of the parent compound, which may influence therapeutic outcomes and side effects .
Research Insights
Recent studies have focused on the pharmacological mechanisms of this compound:
- Target Mechanism : this compound's action on VDCCs is crucial in managing neuronal excitability and preventing seizure propagation. This mechanism aligns with its classification as an anticonvulsant agent .
- Research Developments : Ongoing research continues to evaluate this compound's efficacy in various types of epilepsy and its potential role in combination therapy with other anticonvulsants for enhanced effectiveness .
Comparative Efficacy
A comparative analysis of this compound with other anticonvulsants reveals its unique position in treating specific seizure types:
Anticonvulsant | Primary Indication | Efficacy | Common Side Effects |
---|---|---|---|
This compound | Complex partial seizures | High | Drowsiness, nausea |
Ethosuximide | Absence seizures | Moderate | Drowsiness, gastrointestinal issues |
Phenytoin | Tonic-clonic seizures | High | Gingival hyperplasia, ataxia |
Mechanism of Action
- Methsuximide increases the seizure threshold by suppressing paroxysmal spike-and-wave patterns associated with lapses of consciousness in absence seizures.
- Its active metabolite, N-desmethylmethosuximide, acts as a channel blocker , targeting low threshold calcium currents .
Comparison with Similar Compounds
Methsuximide is compared here with other succinimides (ethosuximide, phensuximide) and structurally related anticonvulsants (trimethadione, phenacemide).
Structural and Pharmacological Differences
Key Findings :
- Efficacy : this compound and phensuximide suppress both Metrazol- and electroshock-induced seizures, whereas ethosuximide is selective for Metrazol (petit mal) . This compound’s metabolite, MPS, contributes to 56% seizure reduction in clinical trials, comparable to phenacemide’s broad-spectrum activity .
- Metabolism : Unlike phensuximide, which has minimal metabolite accumulation, this compound’s MPS accumulates significantly, enhancing efficacy . Ethosuximide lacks active metabolites, relying solely on parent compound activity .
- Toxicity : this compound and MPS share toxicity profiles (nausea, drowsiness) in 20% of patients . Phensuximide’s weak efficacy is attributed to low plasma levels of its metabolite (<2 µg/mL) .
Hydrolysis and Stability
- This compound and phensuximide undergo similar hydrolysis pathways (water and hydroxyl-ion catalyzed), while ethosuximide’s degradation is influenced by ionization at alkaline pH .
- Hydrolysis products (e.g., succinamic acids) lack anticonvulsant activity, emphasizing the importance of intact succinimide rings for therapeutic effects .
Clinical Performance
- This compound : In a study of 80 refractory patients, 37 (46%) achieved ≥50% seizure reduction, with EEG improvements in slow/fast-wave patterns .
- Ethosuximide : First-line for typical absence seizures but ineffective against mixed or focal epilepsy .
- Trimethadione : Largely replaced by succinimides due to severe toxicity (e.g., teratogenicity) despite similar efficacy .
Pharmacokinetic and Toxicological Considerations
- Drug Interactions: this compound increases phenobarbital levels by 20–100 µg/mL via metabolic interference, exacerbating sedation .
- Neuroprotective Potential: MPS shows promise in TDP-43 proteinopathies (e.g., ALS) at low doses (0.02 mM in preclinical models), avoiding toxicity seen at higher doses (≥0.2 mM) .
- Renal Excretion : this compound’s metabolites are slowly excreted, necessitating dose adjustments in renal impairment .
Biological Activity
Methsuximide, also known as Celontin, is an anticonvulsant medication primarily used to treat absence seizures (petit mal seizures) in epilepsy patients. This compound belongs to the class of succinimides and functions by modulating voltage-dependent calcium channels (VDCCs), specifically targeting T-type calcium channels, which play a crucial role in neuronal excitability and seizure activity.
This compound increases the seizure threshold by suppressing paroxysmal spike-and-wave patterns associated with absence seizures. It achieves this by inhibiting T-type calcium channels, which are essential for generating the rhythmic bursts of neuronal activity seen in absence seizures. Research has shown that this compound and its active metabolite, alpha-methyl-alpha-phenylsuccinimide (MPS), block human T-type channels in a state-dependent manner, with a higher affinity for inactivated channels .
Pharmacokinetics
The pharmacokinetics of this compound have been studied extensively. After administration, it is metabolized into MPS, which has a significantly longer half-life (28-38 hours) compared to this compound itself (1.4-2.6 hours) . This suggests that the therapeutic effects may be primarily attributed to its metabolite, which can accumulate in the body with repeated dosing .
Clinical Efficacy
This compound is typically prescribed when other medications have failed to control seizures. In clinical studies, it has shown a 90-100% control rate of complex partial seizures in about 71% of patients . The drug is particularly effective in suppressing the three-cycle-per-second spike-and-wave activity characteristic of absence seizures .
Side Effects and Safety Profile
Common side effects associated with this compound include:
- CNS Effects : Drowsiness, dizziness, headache, blurred vision
- Gastrointestinal Issues : Nausea and vomiting
- Dermatological Reactions : Skin rash and increased sensitivity to sunlight
- Serious Concerns : There are reports of systemic lupus erythematosus (SLE) associated with the use of succinimides, necessitating caution in patients with liver or renal disease .
Patients on this compound require regular monitoring for potential adverse effects, including periodic liver function tests and urinalysis due to its impact on liver tissue observed in animal studies .
Case Studies
A notable case study reported on a patient treated chronically with this compound who demonstrated significant control over complex partial seizures. Serum concentrations of this compound and its metabolites were monitored throughout treatment, revealing effective management of seizure episodes alongside careful observation for side effects .
Research Findings
Recent studies have reinforced the understanding of this compound's action on T-type calcium channels. In vitro experiments using cloned human channels have confirmed that both this compound and its metabolite effectively inhibit these channels, providing insight into their anticonvulsant properties .
Parameter | This compound | Active Metabolite (MPS) |
---|---|---|
Half-life | 1.4 - 2.6 hours | 28 - 38 hours |
Mechanism of Action | T-type calcium channel inhibitor | T-type calcium channel inhibitor |
Clinical Efficacy | 90-100% control in complex partial seizures | Contributes to overall efficacy |
Common Side Effects | Drowsiness, dizziness | Similar side effects |
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of Methsuximide in controlling absence seizures, and how can researchers design experiments to isolate its effects from other anticonvulsants?
- Methodological Answer: To isolate this compound's effects, use in vitro neuronal models (e.g., thalamocortical slices) to measure T-type calcium channel inhibition, a key mechanism for absence seizures . Pair this with EEG recordings in rodent models to correlate electrophysiological changes with behavioral outcomes. Control for confounding variables by comparing results with ethosuximide (a structurally similar anticonvulsant) and placebo groups . Ensure dose-response curves are generated to establish therapeutic thresholds.
Q. How should researchers conduct a systematic literature review to identify gaps in this compound's pharmacokinetic studies?
- Methodological Answer: Follow PRISMA guidelines to structure the review. Use databases like PubMed, Embase, and Cochrane Library with search terms: "this compound pharmacokinetics," "N-demethylation metabolism," and "plasma half-life." Limit results to peer-reviewed studies post-1980 to exclude outdated methodologies. Critically appraise studies for bias using tools like ROBINS-I, and categorize gaps (e.g., limited data on hepatic CYP450 interactions) .
Q. What experimental protocols ensure reproducibility in measuring this compound's plasma concentration in preclinical models?
- Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection for quantification. Standardize sample collection times post-administration (e.g., 1, 3, 6 hours) and include internal standards (e.g., deuterated this compound) to control for matrix effects. Report extraction efficiency and limit of detection (LOD) in the methods section .
Advanced Research Questions
Q. How can contradictory findings in this compound's toxicity profiles from case studies and preclinical models be reconciled in meta-analyses?
- Methodological Answer: Perform subgroup analyses to differentiate acute overdose data (e.g., delayed coma onset ) from chronic toxicity studies. Use random-effects models to account for heterogeneity in study designs. Critically evaluate confounding factors, such as polydrug exposure in case reports versus controlled animal studies. Publish negative results to reduce publication bias .
Q. What methodological considerations are critical when designing isotope-labeling studies (e.g., [²H₅]-Methsuximide) to track metabolic pathways?
- Methodological Answer: Ensure isotopic purity (>98%) is verified via mass spectrometry. Use stable isotopes in tracer doses to avoid perturbing metabolic pathways. Pair with microsomal assays to identify CYP450 isoforms responsible for N-demethylation. Present isotopic data in tables with footnotes explaining normalization methods .
Q. How can researchers address ethical challenges in clinical trials for this compound given its narrow therapeutic index?
- Methodological Answer: Implement dose-escalation protocols with real-time pharmacokinetic monitoring to prevent toxicity. Obtain informed consent highlighting risks of drowsiness and gastrointestinal effects. Include an independent data safety monitoring board (DSMB) to review adverse events. Reference historical overdose cases (e.g., charcoal hemoperfusion efficacy ) in trial design .
Properties
IUPAC Name |
1,3-dimethyl-3-phenylpyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(9-6-4-3-5-7-9)8-10(14)13(2)11(12)15/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXPJJZHWIXJCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1=O)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023293 | |
Record name | Methsuximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methsuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
121-122 °C at 0.1 mm Hg | |
Record name | Methsuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05246 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHSUXIMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3124 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely sol in methanol, alcohol, Slightly soluble in hot water; freely soluble in alcohol and ether; very soluble in chloroform., 2.13e+00 g/L | |
Record name | METHSUXIMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3124 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methsuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from dilute alcohol, White to grayish white, crystalline powder | |
CAS No. |
77-41-8 | |
Record name | Methsuximide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methsuximide [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methsuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05246 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHSUXIMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methsuximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mesuximide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHSUXIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G76K8X6C0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHSUXIMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3124 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methsuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
52-53 °C, 52.5 °C | |
Record name | Methsuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05246 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHSUXIMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3124 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methsuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.